3-Hydroxypentadecanoic acid

Descripción general

Descripción

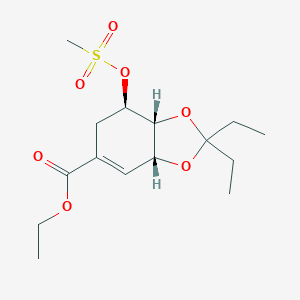

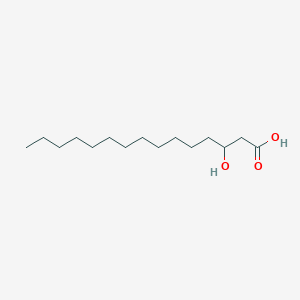

3-Hydroxypentadecanoic acid is a long-chain fatty acid . It has a molecular formula of C15H30O3, an average mass of 258.397 Da, and a mono-isotopic mass of 258.219482 Da . It is also known by other names such as (-)-3-Hydroxypentadecanoic acid, (+)-3-Hydroxypentadecanoic acid, and 3R-hydroxy-pentadecanoic acid .

Synthesis Analysis

3-Hydroxypentadecanoic acid is a component of the biosurfactants produced by various Bacillus species . It is also a member of a group of fatty acids that are prominent in periodontally diseased human teeth . In a study, it was found that Fusaricidin bio-synthetase A (FusA) of Paenibacillus polymyxa strain WLY78 is involved in producing Fusaricidin LI-F07a, which consists of an invariable 15-guanidino-3-hydroxypentadecanoic acid .

Molecular Structure Analysis

The molecular structure of 3-Hydroxypentadecanoic acid includes 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 13 freely rotating bonds . It has an ACD/LogP of 4.71, an ACD/LogD (pH 5.5) of 3.92, and an ACD/LogD (pH 7.4) of 2.14 .

Physical And Chemical Properties Analysis

3-Hydroxypentadecanoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 391.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . Its enthalpy of vaporization is 74.1±6.0 kJ/mol, and it has a flash point of 204.5±19.7 °C . The index of refraction is 1.467, and it has a molar refractivity of 74.6±0.3 cm3 .

Aplicaciones Científicas De Investigación

Essential Fatty Acid

3-Hydroxypentadecanoic acid, also known as β-Hydroxypentadecanoic acid or C15:0 3-OH, is an essential fatty acid . Essential fatty acids are necessary for human health, but the body can’t make them – you have to get them through food. They are used by the body for many functions, from building healthy cells to maintaining brain and nerve function.

Metabolic and Heart Health

A growing body of evidence supports that pentadecanoic acid (C15:0), an odd-chain saturated fat found in butter, is necessary in the diet to support long-term metabolic and heart health .

Anti-inflammatory and Antiproliferative Activities

3-Hydroxypentadecanoic acid has dose-dependent, broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems . This means it could potentially be used in the treatment of diseases characterized by inflammation and uncontrolled cell growth.

Comparison with Omega-3 Fatty Acids

In a study comparing the cell-based activities of 3-Hydroxypentadecanoic acid with eicosapentaenoic acid (EPA), a leading omega-3 fatty acid, 3-Hydroxypentadecanoic acid was found to have broader and safer clinically relevant activities .

Potential Treatment for Mood Disorders

At certain concentrations, 3-Hydroxypentadecanoic acid has cell-based properties similar to bupropion, a compound commonly used to treat depression and other mood disorders . This suggests potential applications in the treatment of these conditions.

Antimicrobial Properties

3-Hydroxypentadecanoic acid mimics the activities of two antimicrobials, climabazole and clarithromycin, at certain concentrations . This indicates potential use in the treatment of microbial infections.

Potential Anti-cancer Therapeutic

At high concentrations, the activities of 3-Hydroxypentadecanoic acid match those of two common anti-cancer therapeutics, gemcitabine and paclitaxel . This suggests potential applications in cancer treatment.

Longevity-Enhancing Candidate

3-Hydroxypentadecanoic acid has been compared with three longevity-enhancing candidates: acarbose, metformin, and rapamycin . This suggests potential applications in enhancing processes associated with longevity and healthspan.

Mecanismo De Acción

Target of Action

3-Hydroxypentadecanoic acid is a type of long-chain fatty acid

Mode of Action

As a long-chain fatty acid, it likely interacts with its targets through typical fatty acid mechanisms, such as serving as a substrate for enzymatic reactions or binding to receptors that regulate metabolic pathways .

Biochemical Pathways

Long-chain fatty acids like 3-hydroxypentadecanoic acid are generally involved in various metabolic pathways, including lipid metabolism .

Pharmacokinetics

As a very hydrophobic molecule, it is practically insoluble in water , which may impact its bioavailability and distribution in the body.

Result of Action

It has been found as a component of the biosurfactants produced by various bacillus species . Biosurfactants are known to have antimicrobial properties, suggesting that 3-Hydroxypentadecanoic acid may contribute to these effects.

Propiedades

IUPAC Name |

3-hydroxypentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMSEJBABXCWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954329 | |

| Record name | 3-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxypentadecanoic acid | |

CAS RN |

32602-70-3 | |

| Record name | 3-Hydroxypentadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32602-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanoic acid, 3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032602703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 3-hydroxypentadecanoic acid?

A1: 3-Hydroxypentadecanoic acid is a 3-hydroxy fatty acid found as a component of various bacterial lipids, including lipopolysaccharides (LPS) and lipopeptides. [, , , , , , , , , , ] While not a major component of all bacterial species, its presence has been used as a chemotaxonomic marker in some cases, such as differentiating Pseudomonas pertucinogena from other Pseudomonas species. []

Q2: Which bacterial species are known to produce 3-hydroxypentadecanoic acid?

A2: Several bacterial species, particularly those belonging to the genera Bacillus, Paenibacillus, and Veillonella, have been identified as producers of 3-hydroxypentadecanoic acid. [, , , , , , , , ] This fatty acid is often found within complex molecules like lipopolysaccharides and lipopeptides produced by these bacteria.

Q3: How does the structure of 3-hydroxypentadecanoic acid contribute to the biological activity of the molecules it is a part of?

A3: In the case of Bacteroides fragilis lipopolysaccharide (LPS), the presence of 3-hydroxypentadecanoic acid, along with other structural features like a lack of ester-bound phosphate and a predominance of 15-17 carbon fatty acids, are suggested to be related to its low endotoxic activity compared to enterobacterial LPS. [] This highlights how the specific fatty acid composition of LPS can influence its biological activity.

Q4: Can you provide examples of bioactive compounds containing 3-hydroxypentadecanoic acid and their activities?

A4: 3-Hydroxypentadecanoic acid is found in fusaricidins, a group of cyclic depsipeptide antibiotics produced by Paenibacillus polymyxa strains. These compounds exhibit potent antifungal activity against various plant pathogens, including Leptosphaeria maculans, the causative agent of blackleg disease in canola. [, , , , , ] Fusaricidins have also demonstrated activity against Gram-positive bacteria. []

Q5: How does the variation in the fatty acid chain length within fusaricidins affect their activity?

A5: Mass spectrometry studies on fusaricidins produced by Paenibacillus polymyxa M-1 have revealed a diverse family of these compounds with variations in their fatty acid side chain length. [, ] While the core structure remains similar, these variations in chain length, including the presence of 3-hydroxypentadecanoic acid, likely contribute to the spectrum of antifungal activity observed for different fusaricidin congeners.

Q6: Are there any studies investigating the specific role of 3-hydroxypentadecanoic acid in the antifungal activity of fusaricidins?

A6: While the precise mechanism of action of fusaricidins remains to be fully elucidated, studies suggest that their amphiphilic nature, partly conferred by the presence of 3-hydroxypentadecanoic acid and other fatty acid constituents, allows them to interact with fungal cell membranes, ultimately leading to cell death. [, ] Further research focusing on structure-activity relationships within this class of compounds is needed to pinpoint the contribution of individual structural elements like 3-hydroxypentadecanoic acid to their biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.